molecular formula C18H10O2 B028410 Benzo[c]phenanthrene-1,4-dione CAS No. 109699-80-1

Benzo[c]phenanthrene-1,4-dione

Cat. No. B028410
M. Wt: 258.3 g/mol
InChI Key: OJPQILIJRKPTNG-UHFFFAOYSA-N
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Description

Benzo[c]phenanthrene-1,4-dione is a chemical compound with the formula C₁₈H₁₀O₂ . It is a subclass of chemical compounds and has a mass of 258.2715 dalton . It is also known as Benzo[c]phenanthrene .


Molecular Structure Analysis

The molecular structure of Benzo[c]phenanthrene-1,4-dione contains a total of 33 bonds; 23 non-H bonds, 19 multiple bonds, 3 double bonds, 16 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, and 2 ketones (aromatic) .


Physical And Chemical Properties Analysis

Benzo[c]phenanthrene is a white solid that is soluble in nonpolar organic solvents . It has a molecular weight of 228.2879 . The compound is a nonplanar molecule consisting of the fusion of four fused benzene rings .

Scientific Research Applications

  • Mutagenic Properties : Benzo[c]phenanthrene's dihydrodiols and bay-region diol-epoxides are highly mutagenic in bacterial and mammalian cells. This suggests their potential as bioactivated metabolites (Wood et al., 1980). Additionally, bay-region diol-epoxides of benzo[c]phenanthrene show exceptional tumor-initiating activity on mouse skin (Levin et al., 1980).

  • Organic Chemistry Applications : Novel benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes, related to benzo[c]phenanthrene-1,4-dione, have high electron affinity and strong π-stacking, making them promising candidates for strong acceptors (Zhou et al., 2022). This indicates potential use in organic electronic devices.

  • Synthetic Chemistry : There's an efficient green process for synthesizing 11H-benzo[a]benzo[6,7]chromeno[2,3-c]phenazine-11,16(17H)-diones, related to benzo[c]phenanthrene-1,4-dione, which avoids hazardous catalysts and offers high yields (Mohebat et al., 2016).

  • Material Science : Studies show that alkyl-substituted and alkoxy-substituted benzils can be oxidatively coupled to form tetraalkoxyphenanthrene-9,10-diones, potentially useful as ligands in discotic metallomesogens and polymeric mesogens (Mohr et al., 1994). This demonstrates their potential in material science applications.

  • Photophysical Properties : Benzo[c]phenanthrene derivatives, like benzofuran-phenanthrene and benzofuran-pyrene hybrids, enhance the photophysical properties of pyrene chromophores (Rao & Vijjapu, 2014).

  • Green Chemistry : There's a focus on green chemistry approaches, like using ultrasound-promoted synthesis and caffeine as a green catalyst, for the synthesis of benzo[a]pyrano[2,3-c]phenazines (Zarabi & Naeimi, 2019); (Abadi et al., 2016).

  • Biological Activation and Carcinogenic Effects : Studies indicate that Benzo[c]phenanthrene is activated to DNA-binding diol epoxides in human cells, but only limited activation occurs in mouse skin (Einolf et al., 1996).

Safety And Hazards

Benzo[c]phenanthrene is considered hazardous. It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

benzo[g]phenanthrene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c19-15-9-10-16(20)18-14(15)8-7-12-6-5-11-3-1-2-4-13(11)17(12)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPQILIJRKPTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571370
Record name Benzo[c]phenanthrene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c]phenanthrene-1,4-dione

CAS RN

109699-80-1
Record name Benzo[c]phenanthrene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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